

# WCK-5153: A Novel β-Lactam Enhancer Revolutionizing Gram-Negative Bacteria Treatment

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Aurangabad, India - Wockhardt has unveiled compelling data on **WCK-5153**, a novel diazabicyclooctane (DBO) derivative that demonstrates significant synergistic potential with a range of  $\beta$ -lactam antibiotics against multidrug-resistant (MDR) Gram-negative pathogens. This guide provides an in-depth comparison of **WCK-5153**'s performance with various  $\beta$ -lactams, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic promise.

**WCK-5153** acts as a " $\beta$ -lactam enhancer" primarily through the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.[1][2][3] This mechanism of action is distinct from traditional  $\beta$ -lactamase inhibitors, as it enhances the efficacy of partner  $\beta$ -lactamase even against bacteria that do not produce  $\beta$ -lactamases or produce enzymes not inhibited by **WCK-5153**, such as metallo- $\beta$ -lactamases (MBLs).[2][4]

#### Synergistic Activity Against Key Pathogens

Extensive in vitro studies have demonstrated the potent synergistic activity of **WCK-5153** with various  $\beta$ -lactams against critical Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.

#### Pseudomonas aeruginosa



The combination of **WCK-5153** with  $\beta$ -lactams has shown remarkable efficacy in overcoming resistance in P. aeruginosa, including strains with challenging resistance mechanisms like AmpC hyperproduction and MBL production.

Table 1: Synergistic Activity of WCK-5153 with  $\beta$ -Lactams against P. aeruginosa

| β-Lactam<br>Partner | Strain                | Resistance<br>Mechanism     | WCK-5153<br>Conc.<br>(μg/mL) | Fold<br>Reduction<br>in β-Lactam<br>MIC | Reference |
|---------------------|-----------------------|-----------------------------|------------------------------|---|-----------|
| Cefepime            | PAO1 (dacB<br>mutant) | AmpC<br>Hyperproduct<br>ion | 8                            | >32                                     | [5]       |
| Aztreonam           | PAO1 (dacB<br>mutant) | AmpC<br>Hyperproduct<br>ion | 8                            | >32                                     | [5]       |
| Piperacillin        | PAO1 (dacB<br>mutant) | AmpC<br>Hyperproduct<br>ion | 8                            | >32                                     | [5]       |
| Cefepime            | ST111                 | VIM-1 MBL                   | 8                            | Significant                             | [4]       |
| Meropenem           | ST111                 | VIM-1 MBL                   | 8                            | Significant                             | [4]       |
| Doripenem           | ST111                 | VIM-1 MBL                   | 8                            | Significant                             | [4]       |
| Aztreonam           | ST175                 | VIM-2 MBL                   | 8                            | Significant                             | [4]       |

#### Acinetobacter baumannii

Against carbapenem-resistant A. baumannii (CRAB), a notoriously difficult-to-treat pathogen, **WCK-5153** has demonstrated a significant "enhancer" effect when combined with  $\beta$ -lactams like cefepime and sulbactam.

Table 2: Synergistic Activity of **WCK-5153** with β-Lactams against A. baumannii



| β-Lactam<br>Partner | Strain                      | Resistance<br>Mechanism | WCK-5153<br>Conc.<br>(µg/mL) | Fold<br>Reduction<br>in β-Lactam<br>MIC | Reference |
|---------------------|-----------------------------|-------------------------|------------------------------|---|-----------|
| Cefepime            | OXA-23-<br>producing<br>ST2 | Carbapenem<br>ase       | 8                            | 4                                       | [6]       |
| Sulbactam           | OXA-23-<br>producing<br>ST2 | Carbapenem<br>ase       | 8                            | 8                                       | [6]       |

## Klebsiella pneumoniae

The synergistic activity of **WCK-5153** extends to MBL-producing K. pneumoniae, offering a potential therapeutic option for infections caused by these highly resistant strains.

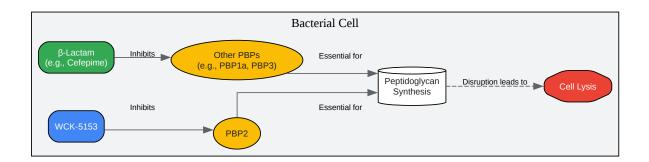
Table 3: Synergistic Activity of WCK-5153 with  $\beta$ -Lactams against K. pneumoniae

| β-Lactam<br>Partner | Strain              | Resistance<br>Mechanism | WCK-5153<br>Conc.<br>(µg/mL) | Log10 Kill<br>at 24h<br>(Combinati<br>on) | Reference |
|---------------------|---------------------|-------------------------|------------------------------|---|-----------|
| Cefepime            | VIM-1-<br>producing | MBL                     | 4                            | >3  | [7]       |
| Aztreonam           | VIM-1-<br>producing | MBL                     | 4                            | >3  | [7]       |
| Cefepime            | NDM-1-<br>producing | MBL                     | 4                            | >2  | [7]       |
| Aztreonam           | NDM-1-<br>producing | MBL                     | 4                            | >2  | [7]       |



# Mechanism of Synergy: A Dual Assault on the Bacterial Cell Wall

The synergistic effect of **WCK-5153** and  $\beta$ -lactams stems from a complementary inhibition of different Penicillin-Binding Proteins (PBPs). While **WCK-5153** specifically targets PBP2, many  $\beta$ -lactams (e.g., cefepime, meropenem) primarily inhibit other PBPs, such as PBP3 and PBP1a/b. This dual PBP inhibition leads to a more profound disruption of peptidoglycan synthesis, resulting in rapid bacterial cell death.



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Mechanism of synergistic bactericidal action.

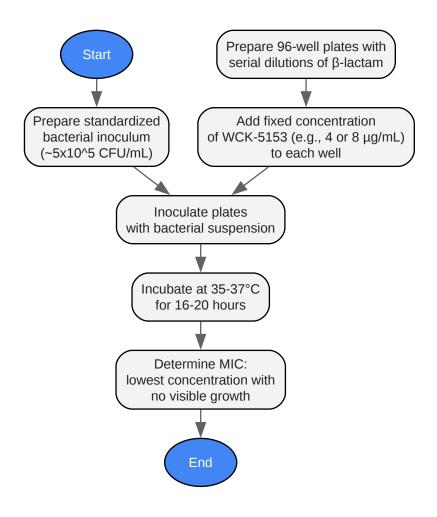
## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **WCK-5153**'s synergistic potential.

## Minimum Inhibitory Concentration (MIC) Determination

The checkerboard broth microdilution method is employed to determine the MIC of  $\beta$ -lactams in combination with a fixed concentration of **WCK-5153**.





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Workflow for MIC determination by broth microdilution.

#### **Time-Kill Assays**

Time-kill assays are performed to assess the bactericidal activity of **WCK-5153** in combination with  $\beta$ -lactams over time.

- Inoculum Preparation: A starting inoculum of the test organism is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Experimental Setup: Flasks containing CAMHB are prepared with the β-lactam antibiotic at a specific concentration (e.g., 1x or 2x MIC), with and without a fixed concentration of WCK-5153 (e.g., 4 or 8 µg/mL). A growth control flask without any antibiotic is also included.



- Incubation and Sampling: The flasks are incubated at 35-37°C with agitation. Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
- Viable Cell Counting: Serial dilutions of the samples are plated on nutrient agar plates. The
  plates are incubated for 18-24 hours, and the colony-forming units (CFU/mL) are
  determined.
- Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.
   Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

#### Conclusion

**WCK-5153** represents a significant advancement in the fight against multidrug-resistant Gramnegative bacteria. Its unique mechanism as a  $\beta$ -lactam enhancer, coupled with its potent synergistic activity with a broad range of  $\beta$ -lactams, offers a promising new therapeutic strategy. The data presented herein underscores the potential of **WCK-5153** to restore the efficacy of existing  $\beta$ -lactam antibiotics and address the urgent unmet medical need for new treatments for serious Gram-negative infections. Further clinical development of **WCK-5153** in combination with  $\beta$ -lactams is warranted.

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